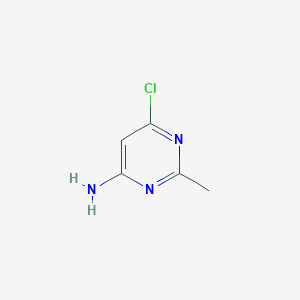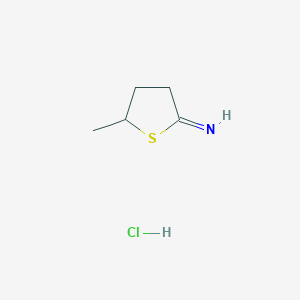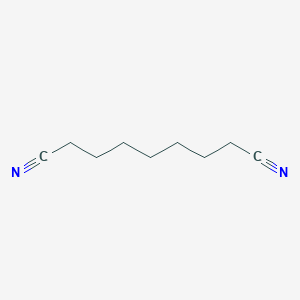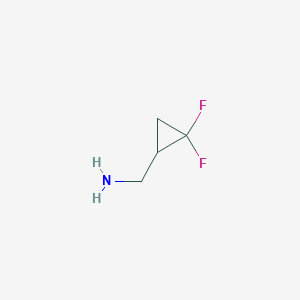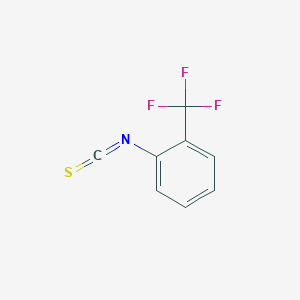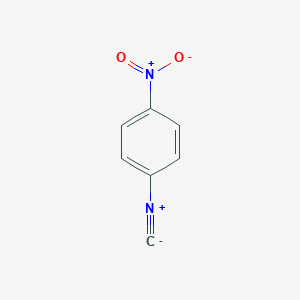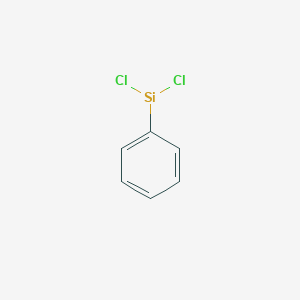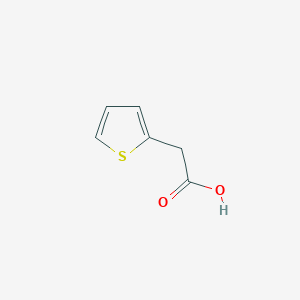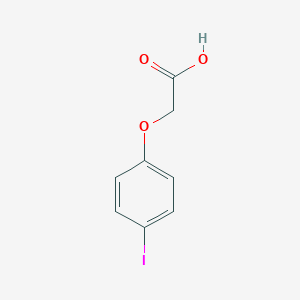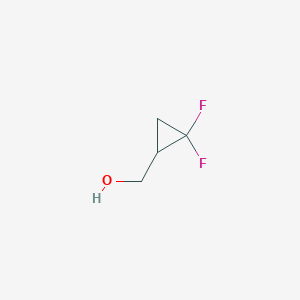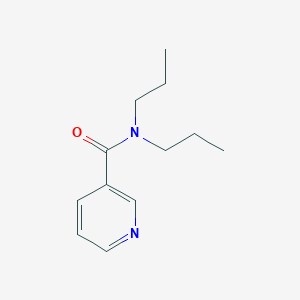
Nicotinamide, N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N,N-dipropyl-, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been synthesized using various methods. DPNI has shown promising results in various studies, indicating its potential use in treating various diseases.
Mécanisme D'action
Nicotinamide, N,N-dipropyl- exerts its therapeutic effects through various mechanisms. It has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular metabolism and aging. Nicotinamide, N,N-dipropyl- also inhibits the activity of the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Nicotinamide, N,N-dipropyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism. Nicotinamide, N,N-dipropyl- has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinamide, N,N-dipropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. Nicotinamide, N,N-dipropyl- has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, Nicotinamide, N,N-dipropyl- has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Orientations Futures
Nicotinamide, N,N-dipropyl- has shown promising results in various studies, indicating its potential for use in treating various diseases. Future research should focus on further elucidating the mechanisms of action of Nicotinamide, N,N-dipropyl- and its potential use in treating various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of Nicotinamide, N,N-dipropyl- for therapeutic purposes.
In conclusion, Nicotinamide, N,N-dipropyl- is a promising compound that has shown potential therapeutic applications in various diseases. Its stable synthesis and low toxicity make it an ideal compound for lab experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Nicotinamide, N,N-dipropyl- can be synthesized using different methods, including the reaction of nicotinamide with propyl bromide and sodium hydride or the reaction of nicotinamide with dipropyl sulfate and sodium hydroxide. The synthesis of Nicotinamide, N,N-dipropyl- is a relatively simple process that yields a high-quality product.
Applications De Recherche Scientifique
Nicotinamide, N,N-dipropyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Nicotinamide, N,N-dipropyl- has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
10052-09-2 |
|---|---|
Nom du produit |
Nicotinamide, N,N-dipropyl- |
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Autres numéros CAS |
10052-09-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



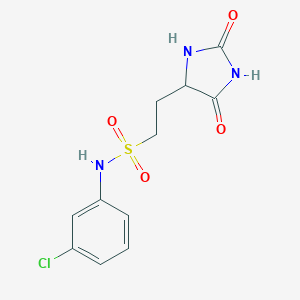
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
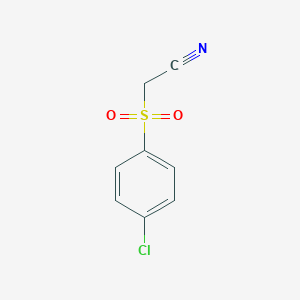
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
